Cas no 1781380-30-0 (2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde)

2-(2-Bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde is a brominated aromatic aldehyde derivative with a hydroxyl and methoxy substituent, offering versatile reactivity in organic synthesis. Its unique structure, featuring an aldehyde functional group adjacent to a brominated phenyl ring, makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups enhances its utility in regioselective reactions, such as nucleophilic substitutions or cross-coupling processes. The compound’s stability under controlled conditions and its compatibility with further functionalization (e.g., oxidation or condensation) contribute to its broad synthetic utility. Proper handling is advised due to its potential sensitivity to light and moisture.
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde structure
1781380-30-0 structure
Product name:2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
CAS No:1781380-30-0
MF:C9H9BrO3
Molecular Weight:245.069962263107
CID:6472827
PubChem ID:105505352

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
    • 1781380-30-0
    • EN300-1924540
    • インチ: 1S/C9H9BrO3/c1-13-9-4-6(2-3-11)7(10)5-8(9)12/h3-5,12H,2H2,1H3
    • InChIKey: JTOAYYAMJMMFAX-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1CC=O)OC)O

計算された属性

  • 精确分子量: 243.97351g/mol
  • 同位素质量: 243.97351g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 1.6

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1924540-0.05g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
0.05g
$948.0 2023-09-17
Enamine
EN300-1924540-0.25g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
0.25g
$1038.0 2023-09-17
Enamine
EN300-1924540-2.5g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
2.5g
$2211.0 2023-09-17
Enamine
EN300-1924540-0.5g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
0.5g
$1084.0 2023-09-17
Enamine
EN300-1924540-10g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
10g
$4852.0 2023-09-17
Enamine
EN300-1924540-0.1g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
0.1g
$993.0 2023-09-17
Enamine
EN300-1924540-1.0g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
1g
$1129.0 2023-06-02
Enamine
EN300-1924540-5.0g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
5g
$3273.0 2023-06-02
Enamine
EN300-1924540-10.0g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
10g
$4852.0 2023-06-02
Enamine
EN300-1924540-1g
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
1781380-30-0
1g
$1129.0 2023-09-17

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde 関連文献

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehydeに関する追加情報

Research Briefing on 2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde (CAS: 1781380-30-0) in Chemical Biology and Pharmaceutical Applications

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde (CAS: 1781380-30-0) is a specialized aromatic aldehyde derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This compound, characterized by a bromo-substituted phenyl ring with hydroxyl and methoxy functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer cell proliferation. The bromo and hydroxy substituents on the phenyl ring were found to enhance binding affinity to specific hydrophobic pockets in target proteins, while the aldehyde functionality allowed for further derivatization via reductive amination or aldol condensation reactions. This modularity makes 1781380-30-0 particularly valuable for combinatorial chemistry approaches in drug discovery.

In neuropharmacology research, 2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde has shown promise as a building block for the development of multifunctional compounds targeting oxidative stress pathways. A recent publication in ACS Chemical Neuroscience (2024) reported its incorporation into hybrid molecules that simultaneously modulate Nrf2 activation and inhibit monoamine oxidase B (MAO-B), suggesting potential applications in Parkinson's disease therapy. The electron-rich aromatic system appears to contribute to both antioxidant properties and selective enzyme inhibition.

From a synthetic chemistry perspective, advances in the preparation of 1781380-30-0 have been achieved through optimized bromination and oxidation protocols. A 2024 Organic Process Research & Development paper described a scalable, metal-free synthesis route with improved yield (78%) and purity (>99%), addressing previous challenges in the selective bromination of the aromatic ring. These methodological improvements have facilitated broader accessibility of this compound for research purposes.

The compound's physicochemical properties have also been systematically characterized in recent work. Computational studies published in Physical Chemistry Chemical Physics (2023) revealed that the intramolecular hydrogen bonding between the aldehyde carbonyl and phenolic hydroxyl groups contributes to the molecule's stability and influences its conformational preferences. These insights are valuable for rational drug design applications where molecular rigidity and specific pharmacophore orientation are critical.

Looking forward, 2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde continues to attract research interest as a privileged scaffold in medicinal chemistry. Ongoing investigations are exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, leveraging its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties. The compound's unique combination of reactivity and structural features positions it as a valuable tool in contemporary drug discovery efforts.

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